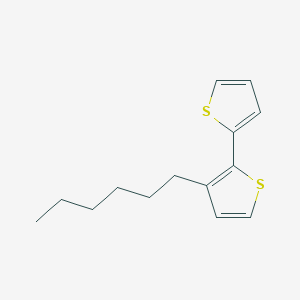

3-Hexyl-2,2'-bithiophene

Description

Significance of Oligo- and Polythiophenes in Organic Electronics

Oligo- and polythiophenes are at the forefront of organic electronics research due to their favorable chemical and physical properties, including high conductivity, environmental stability, and thermal stability. sigmaaldrich.com These π-conjugated systems form the foundation of organic semiconductor research and have been extensively studied for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). sigmaaldrich.comrsc.org The synthetic versatility of thiophene-based materials allows for the tuning of their electronic and morphological properties through the introduction of various substituents. beilstein-journals.orgnih.gov This adaptability has led to significant advancements in the performance of thiophene-based electronic devices. sigmaaldrich.com

The arrangement of the thiophene (B33073) units, known as regioregularity, and the nature of the side chains significantly impact the material's properties. For instance, the introduction of flexible side chains improves solubility, a key factor for solution-based processing techniques. sigmaaldrich.com Poly(3-hexylthiophene) (P3HT) is a benchmark polymer semiconductor that exemplifies the success of this approach, finding widespread use in bulk heterojunction solar cells and OFETs. beilstein-journals.orgacs.org The continued exploration of new synthetic methods and derivatives of oligo- and polythiophenes aims to further optimize their properties for even greater device performance and efficiency. sigmaaldrich.com

Role of Bithiophene Architectures in Conjugated Systems

The inclusion of bithiophene moieties influences key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affect the charge injection and transport characteristics of the material. rsc.org Furthermore, the geometry of the bithiophene unit, including the dihedral angle between the two thiophene rings, can impact the planarity of the polymer backbone and, consequently, the efficiency of π-orbital overlap and intermolecular charge hopping. nih.gov By strategically incorporating bithiophene units with specific substituents, researchers can design materials with tailored properties for various electronic applications. acs.org

Overview of 3-Hexyl-2,2'-bithiophene as a Building Block in Advanced Materials Research

This compound is a key derivative within the bithiophene family, distinguished by the presence of a hexyl group at the 3-position of one of the thiophene rings. This alkyl substituent is not merely a passive addition; it imparts crucial properties to the molecule and the larger conjugated systems it helps to form. The hexyl chain enhances the solubility of the resulting oligomers and polymers in common organic solvents, facilitating their processing from solution for the fabrication of thin films.

This substituted bithiophene is a versatile precursor in various polymerization and cross-coupling reactions, enabling the synthesis of a wide array of conjugated polymers and small molecules. For instance, it can be functionalized to create monomers for Stille coupling, Suzuki coupling, and other cross-coupling methodologies. sigmaaldrich.comacs.org The presence of the hexyl group can also influence the solid-state packing of the resulting materials, affecting their crystallinity and, ultimately, their charge carrier mobility. rsc.org Consequently, this compound is a staple in the design and synthesis of new high-performance organic semiconductors for applications ranging from solar cells to transistors. rsc.orgresearchgate.net

Interactive Data Table: Properties of Related Compounds

Below is a table summarizing key properties and applications of compounds related to this compound, as discussed in the reviewed literature.

| Compound Name | Application(s) | Key Findings |

| Poly(3-hexylthiophene) (P3HT) | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Benchmark polymer semiconductor; regioregularity is crucial for performance. beilstein-journals.org |

| 5'-Hexyl-2,2'-bithiophene-5-boronic acid pinacol (B44631) ester | Suzuki-Miyaura cross-coupling reactions, OFETs, OLEDs | Versatile intermediate for creating more complex conjugated systems. sigmaaldrich.com |

| 4,4'-difluoro-3,3'-dialkoxy-2,2'-bithiophene | Organic Semiconductors | Fluorination lowers the HOMO energy level compared to non-fluorinated counterparts. acs.org |

| Bithiophene-imide (BTI) based polymers | OFETs, OPVs | Increasing the donor comonomer length from monothiophene to tetrathiophene increases hole transport capacity. rsc.orgacs.org |

| 3-alkoxycarbonyl-3'-alkoxy-2,2'-bithiophene (TETOR) | Organic Semiconductors | The inclusion of an electron-withdrawing ester group modifies the electronic properties. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

3-hexyl-2-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18S2/c1-2-3-4-5-7-12-9-11-16-14(12)13-8-6-10-15-13/h6,8-11H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGHPYJUUWHUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735766 | |

| Record name | 3-Hexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141102-61-6 | |

| Record name | 3-Hexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Polymerization Routes of 3 Hexyl 2,2 Bithiophene and Its Derivatives

Monomer Synthesis of 3-Hexyl-2,2'-bithiophene

The synthesis of the this compound monomer is a critical first step that dictates the properties of the final polymer. This process involves the strategic construction of the bithiophene core and the precise placement of the hexyl side chain.

Precursor Synthesis Strategies for Thiophene (B33073) and Bithiophene Units

The foundation of this compound synthesis lies in the creation of its constituent thiophene and bithiophene precursors. A variety of methods exist for synthesizing the thiophene ring itself. Classically, this involves the reaction of 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide in what is known as the Paal-Knorr thiophene synthesis. wikipedia.org Another common approach is the Gewald reaction, which utilizes elemental sulfur to construct the thiophene ring from α-cyano esters. wikipedia.org

For creating the bithiophene structure, two main strategies are employed: the "building blocks" approach and the "ring closure" approach. acs.org The more prevalent "building blocks" method involves coupling two pre-functionalized thiophene rings. acs.org These thiophene precursors are often substituted with groups like bromine, iodine, or boronic esters to facilitate coupling reactions. nih.gov For instance, 2-bromo-3-hexylthiophene (B1249596) can be prepared and then used in subsequent coupling reactions. rsc.org The "ring closure" approach, while less common, builds one of the thiophene rings onto an existing thiophene molecule. acs.org

Catalytic Coupling Reactions for Bithiophene Formation

Transition metal-catalyzed cross-coupling reactions are fundamental to forming the 2,2'-bithiophene (B32781) core. acs.orgmdpi.com Several named reactions are widely used, including:

Suzuki Coupling: This reaction pairs an organoboron compound (like a thiopheneboronic acid) with an organohalide (such as a bromothiophene) in the presence of a palladium catalyst. acs.orgmdpi.com It is a versatile method for creating carbon-carbon bonds.

Stille Coupling: This method involves the coupling of an organotin compound (organostannane) with an organohalide, also catalyzed by palladium. acs.orgresearchgate.net For example, 5-bromo-4-alkylthiophene-2-carboxylate ester can be coupled with a thiophene organostannane. acs.org

Kumada Coupling: This reaction utilizes a Grignard reagent (an organomagnesium halide) and an organohalide with a nickel or palladium catalyst. rsc.orgethz.ch For instance, (3-hexylthiophen-2-yl)magnesium bromide can be prepared from 2-bromo-3-hexylthiophene and then coupled with another brominated thiophene derivative in the presence of a nickel catalyst like Ni(dppp)Cl2. rsc.org

Direct C-H Arylation: More recent methods focus on the direct coupling of two C-H bonds, which is more atom-economical. researchgate.netresearchgate.net Palladium catalysts are often used to facilitate the homocoupling of thiophene derivatives. researchgate.net

These reactions offer a powerful toolkit for chemists to construct the bithiophene backbone with high efficiency and control. nih.govorganic-chemistry.org

Regioselectivity in Hexyl Group Functionalization on Bithiophene

The placement of the hexyl group at the 3-position of the bithiophene unit is crucial for the resulting polymer's properties. Achieving the correct regiochemistry, specifically the head-to-tail (HT) arrangement in the final polymer, is a significant challenge. ethz.ch The regioselectivity of the functionalization is largely influenced by the steric and electronic properties of the substituents and the catalyst system used. nih.gov

For 3-substituted thiophenes, direct functionalization can occur at either the C2 or C5 position. nih.gov To control the position of the hexyl group, it is often introduced onto a single thiophene ring prior to the bithiophene formation. For example, 3-hexylthiophene (B156222) can be synthesized and then used as a building block. nih.gov The direct introduction of a substituent at the 3-position of a thiophene ring can be achieved through methods like the Suzuki cross-coupling reaction. mdpi.com

When starting with an unsubstituted bithiophene, direct C-H functionalization methods can be employed. The regioselectivity of these reactions can be directed by carefully choosing the catalyst and ligands. nih.gov For instance, different palladium catalysts with specific amino-acid-derived ligands can selectively promote alkynylation at either the C2 or C5 position of 3-hexylthiophene. nih.gov This control over regioselectivity is paramount for producing well-defined monomers that will lead to polymers with predictable and desirable electronic properties.

Polymerization of this compound (Poly-HBT)

Once the this compound monomer is synthesized, it undergoes polymerization to form poly(this compound), or Poly-HBT. This process links the monomer units together to create long polymer chains, which are essential for the material's electronic functionality.

Chemical Polymerization Techniques

Chemical polymerization methods are widely used to synthesize Poly-HBT. These techniques typically involve the use of a chemical initiator or catalyst to start the polymerization reaction.

Oxidative coupling polymerization is a common and straightforward method for synthesizing polythiophenes. nih.govuri.edu This technique uses oxidizing agents, such as metal salts, to facilitate the coupling of the monomer units.

Iron(III) chloride (FeCl₃) is a frequently used oxidant for the polymerization of 3-hexylthiophene. nih.govrsc.org The proposed mechanism involves the oxidation of the monomer to a radical cation by the FeCl₃. nih.gov These radical cations then couple with neutral monomer molecules in an electrophilic substitution reaction. nih.gov This process continues, propagating the polymer chain. nih.gov The reaction is typically carried out in a solvent like chloroform (B151607), and the resulting polymer is often doped by the anion from the oxidant. nih.gov

Copper(II) salts can also be employed in oxidative coupling reactions, sometimes in conjunction with a palladium catalyst system. nih.gov These reactions can be performed under aerobic conditions and are effective for the homocoupling of thiophene derivatives. nih.gov The presence of a co-catalyst like copper(II) acetate (B1210297) can enhance the efficiency of the C-C bond formation. nih.gov

The choice of oxidant and reaction conditions can influence the properties of the resulting polymer, including its molecular weight and regioregularity.

Transition Metal-Catalyzed Coupling Polymerization

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of well-defined poly(3-hexylthiophene) (P3HT) and its derivatives, offering precise control over the polymer's structure. rsc.org These methods typically involve the polymerization of functionalized thiophene monomers.

Grignard Metathesis (GRIM) Polymerization: This is a widely used chain-growth polymerization method for synthesizing regioregular P3HT. rsc.org The process often starts with a dihalo-3-hexylthiophene monomer, which is converted to a Grignard reagent. The addition of a nickel or palladium catalyst then initiates polymerization. rsc.orgrsc.org Nickel catalysts, such as Ni(dppe)Cl₂, are particularly effective in producing high molecular weight, regioregular (head-to-tail, HT) P3HT with low polydispersity, which is characteristic of a living polymerization mechanism. rsc.orgrsc.org In contrast, palladium catalysts like Pd(dppe)Cl₂ tend to result in a step-growth mechanism, yielding polymers with lower regioregularity (less than 80% HT couplings). rsc.org The choice of catalyst is therefore critical in controlling the polymer's microstructure. rsc.org

Kumada Catalyst-Transfer Polycondensation (KCTP): This method is a type of cross-coupling polymerization that allows for the synthesis of well-defined block copolymers. rsc.orgrsc.org It relies on the catalyst, typically a nickel complex, "walking" along the polymer chain during growth. rsc.org By sequentially adding different monomers, block copolymers with distinct segments can be fabricated. For instance, regioblock copolymers of P3HT have been synthesized by first polymerizing 3-hexylthiophene to create a highly regioregular block, followed by the addition of a mixture of 3-hexylthiophene and 3,3'-dihexyl-2,2'-bithiophene (B173766) to form a regiorandom block. rsc.org

Direct Arylation Polymerization (DArP): DArP has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods as it avoids the pre-activation of monomers (e.g., organometallic species). rsc.orgacs.org This method involves the direct coupling of C-H bonds with C-halogen bonds, catalyzed by a transition metal complex, typically palladium. rsc.org Oxidative direct arylation polymerization (oxi-DArP) has been successfully employed to synthesize random copolymers of 3-hexylesterthiophene with comonomers like thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) or 4,4'-dimethyl-2,2'-bithiazole (BTz), achieving high regioregularity and good molecular weights. rsc.org

Stille and Suzuki Coupling: While less common for the homopolymerization of 3-hexylthiophene due to the challenges in preparing the required organotin or boronic ester monomers, Stille and Suzuki couplings are valuable for creating specific copolymers. For example, Stille coupling has been used to prepare poly(3,4-dinitro-4′-n-hexyl-2,2′-bithiophene) by reacting 2,5-bis(trimethylstannyl)-3-n-hexylthiophene with 2,5-dibromo-3,4-dinitrothiophene (B14878) in the presence of a palladium catalyst. researchgate.net

Table 1: Comparison of Transition Metal-Catalyzed Polymerization Methods

| Polymerization Method | Catalyst Examples | Monomer Type | Key Features | Resulting Polymer Properties |

| Grignard Metathesis (GRIM) | Ni(dppe)Cl₂, Pd(dppe)Cl₂ | Dihalo-3-hexylthiophene | Chain-growth (Ni), Step-growth (Pd) | High regioregularity (Ni), Low PDI (Ni) |

| Kumada Catalyst-Transfer (KCTP) | Ni(dppp)Cl₂ | Dihalo-3-hexylthiophene | "Living" polymerization, good for block copolymers | Controlled molecular weight, block architectures |

| Direct Arylation (DArP) | Pd catalysts | Halo-thiophenes, Thiophenes with C-H bonds | Atom-economical, avoids organometallic reagents | Good for random copolymers, high regioregularity |

| Stille Coupling | Pd(PPh₃)₄ | Organotin and halo-thiophenes | Versatile for various comonomers | Used for specific alternating or random copolymers |

Electrochemical Polymerization Methods for Poly(this compound)

Electrochemical polymerization is another significant route to produce conductive polymer films directly on an electrode surface. oup.comacs.orgrsc.org This method offers the advantage of creating a polymer film in a single step, and the film's properties can be tuned by controlling the electrochemical parameters.

The process involves the oxidation of the monomer at the surface of a working electrode in an electrochemical cell containing a suitable electrolyte solution. acs.orgacs.org For 3,3'-disubstituted-2,2'-bithiophenes, such as those with alkylsulfanyl pendants, electrochemical polymerization can be achieved potentiostatically (at a constant potential) or galvanostatically (at a constant current). acs.org The resulting polymer films are often stable, electroactive, and soluble in common organic solvents. acs.org

For instance, the electrochemical polymerization of 1,2-bis(3'-hexyl-2,2'-bithiophene-5-yl)ethane yields a polymer film containing quaterthiophene units. oup.com This polymer exhibits a conductivity of 2 x 10⁻² S/cm in its oxidized state. oup.com The electrochemical synthesis of poly(3-hexylthiophene) (P3HT) can also be performed, and the resulting material is often highly crystalline. rsc.orgresearchgate.nettandfonline.com The introduction of bithiophene or terthiophene as an additive during the electrochemical polymerization of 3-alkylthiophenes has been shown to significantly increase the polymerization rate and lower the required applied potential. dtic.mil

Influence of Polymerization Method on Resulting Polymer Structure and Processability

The choice of polymerization method has a profound impact on the final polymer's structural characteristics and, consequently, its processability and performance.

Regioregularity: Transition metal-catalyzed methods, particularly GRIM with nickel catalysts, are superior in producing highly regioregular head-to-tail (HT) P3HT (often >95%). rsc.orgrsc.org This high degree of regioregularity allows the polymer chains to pack more efficiently, leading to enhanced crystallinity and charge carrier mobility. scielo.brredalyc.org In contrast, electrochemical polymerization can sometimes lead to more defects in the polymer backbone, including head-to-head (HH) and tail-to-tail (TT) linkages, which can disrupt the planarity of the polymer chain and reduce conjugation length. ethz.ch However, using symmetrical monomers like 3,3'-dialkylsulfanyl-2,2'-bithiophenes in electrochemical polymerization can lead to polymers with a defined HH-TT linkage, which can still exhibit interesting electronic properties. acs.org

Molecular Weight and Polydispersity: "Living" polymerization techniques like KCTP allow for precise control over the molecular weight and yield polymers with a narrow molecular weight distribution (low polydispersity index, PDI). rsc.orgethz.ch This is crucial for achieving reproducible material properties and device performance. Oxidative chemical polymerization with agents like FeCl₃, while simple, often produces polymers with a broader molecular weight distribution and lower regioregularity compared to GRIM or KCTP. scielo.brredalyc.org The solvent used in oxidative polymerization can also influence the molecular weight of the resulting polymer. scielo.brredalyc.org

Processability: The solubility of the polymer is a key aspect of its processability, particularly for solution-based fabrication techniques. The presence of the hexyl side chain in poly(this compound) and its derivatives enhances solubility in common organic solvents. scielo.brnih.gov The molecular weight and regioregularity also play a role; highly regioregular polymers with controlled molecular weights often exhibit better solubility and form more ordered thin films. ethz.ch The ability to process these polymers from solution is a significant advantage for large-area and low-cost electronic device manufacturing.

Table 2: Impact of Polymerization Method on Polymer Properties

| Property | Transition Metal-Catalyzed (e.g., GRIM with Ni) | Electrochemical Polymerization |

| Regioregularity | High (>95% HT) | Can be lower, depends on monomer |

| Molecular Weight Control | Excellent, especially with "living" methods | Less precise control |

| Polydispersity Index (PDI) | Low (narrow distribution) | Generally higher (broader distribution) |

| Processability | Generally good due to defined structure and solubility | Can be variable, solubility depends on structure |

| Crystallinity | High due to regioregularity | Can be high, formed directly on electrode |

Copolymers Incorporating this compound Moieties

Copolymerization is a powerful strategy to fine-tune the optical and electronic properties of conjugated polymers. By incorporating this compound moieties with other monomer units, a wide range of materials with tailored functionalities can be developed.

Random Copolymers: These copolymers are synthesized by polymerizing a mixture of two or more different monomers. Direct arylation polymerization (DArP) has been effectively used to create random copolymers. For example, random copolymers of a hexyl thiophene-3-carboxylate with comonomers like thieno[3,4-c]pyrrole-4,6-dione (TPD) or 4,4'-dimethyl-2,2'-bithiazole (BTz) have been synthesized with high regioregularity. rsc.org The composition of the resulting copolymer can be controlled by the feed ratio of the monomers. rsc.org Similarly, random copolymers of 3-hexylthiophene and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been prepared via GRIM polymerization, exhibiting high regioregularity and properties that can be tuned by the monomer ratio. researchgate.net

Alternating Copolymers: In these copolymers, two different monomer units alternate in a regular fashion along the polymer chain. A strategy to synthesize perfectly alternating copolymers involves the deprotonative polymerization of a bithiophene monomer that already contains two different substituents at the 3- and 3'-positions. nih.govbeilstein-journals.org For instance, a chlorobithiophene bearing a hexyl and a methyl substituent at the 3- and 3'-positions, respectively, can be polymerized using a nickel catalyst to yield a highly regular alternating copolymer. nih.govbeilstein-journals.org These alternating structures can lead to improved solubility and unique solid-state packing. nih.govbeilstein-journals.org

Block Copolymers: Block copolymers consist of long sequences (blocks) of one monomer type followed by blocks of another. They are known for their ability to self-assemble into well-defined nanostructures. Kumada catalyst-transfer polycondensation (KCTP) is a key method for synthesizing block copolymers containing P3HT. rsc.orgrsc.org For example, regioregular-block-regiorandom poly(3-hexylthiophene) copolymers have been prepared by the sequential addition of different monomer batches. rsc.org These block copolymers show a strong tendency to crystallize, even at low average regioregularity, due to the presence of the highly regioregular block. rsc.org This is in contrast to random copolymers with the same average regioregularity, which tend to be more amorphous. rsc.org

Table 3: Examples of Copolymers Incorporating this compound Moieties

| Copolymer Type | Comonomers with 3-Hexylthiophene Derivative | Synthesis Method | Key Properties/Features |

| Random | Thieno[3,4-c]pyrrole-4,6-dione (TPD) | Oxi-DArP | High regioregularity, tunable composition |

| Random | 3,4-Ethylenedioxythiophene (EDOT) | GRIM | High regioregularity, modified optical properties |

| Alternating | 3-Methylthiophene | Deprotonative Polymerization | Highly regular alternating structure, improved solubility |

| Block | Regiorandom 3-hexylthiophene block | KCTP | Forms distinct nanostructures, high crystallinity |

Electronic Structure and Theoretical Investigations of 3 Hexyl 2,2 Bithiophene

Computational Chemistry Approaches

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of conjugated systems. scilit.comresearchgate.net For molecules related to 3-hexyl-2,2'-bithiophene, such as its polymer poly(3-hexylthiophene) (P3HT), DFT calculations using functionals like B3LYP with basis sets such as 6-31++G(d,p) are employed to determine structural and electronic properties. scilit.com These studies calculate optimized bond lengths and angles, as well as crucial electronic parameters including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. scilit.comresearchgate.net

The energy difference between the HOMO and LUMO levels, known as the energy gap, is a key indicator of a molecule's stability and electronic behavior. scilit.com For instance, DFT studies on P3HT have shown that the HOMO-LUMO energy gap can be influenced by the surrounding environment, such as different solvents, with the gap generally increasing with the polarity and dielectric constant of the solvent. scilit.comresearchgate.net In one such study, the calculated energy gap for P3HT in methanol (B129727) was 3.8338 eV. scilit.comresearchgate.net DFT is also used to calculate reorganization energies and charge-transfer integrals, which are essential for predicting charge mobility in these materials. acs.org

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the conformational dynamics and structural behavior of molecules and polymers over time. acs.orgulakbim.gov.tr For systems based on this compound, such as P3HT oligomers and polymers, all-atomistic MD simulations are performed to understand their structural and thermal behavior. acs.org These simulations can model phase transitions and explore the polymorphism of the material by examining the behavior of its constituent oligomers. acs.org

MD simulations provide insights into how different molecular interactions, often described by force fields specifically adapted for poly(3-alkylthiophenes), influence the system's structure. acs.org Key parameters analyzed in these simulations include dihedral angle distributions, persistence lengths, and conjugation length distributions. acs.org For P3HT, simulations have been used to study the formation of helical structures and the dynamics of the polymer chain at various temperatures, revealing the prevalence of bundle and toroid conformations. acs.orguni-bayreuth.de The simulations are typically run in an NPT ensemble (constant number of particles, pressure, and temperature) using algorithms like leapfrog for propagating equations of motion. acs.org

Analysis of Electronic Band Structure and Frontier Molecular Orbitals (FMOs)

The electronic properties of conjugated materials are governed by their Frontier Molecular Orbitals (FMOs), specifically the HOMO and LUMO. The HOMO energy level is associated with the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. researchgate.net The energy gap between these orbitals is a critical parameter for applications in organic electronics. scilit.comresearchgate.net

Theoretical studies on thiophene-based oligomers and polymers show that the HOMO and LUMO energy levels, and thus the band gap, can be finely tuned by chemical modifications. acs.orgrsc.org For example, adding electron-donating groups tends to increase the HOMO energy, while electron-withdrawing groups can lower the LUMO energy. researchgate.netacs.org In P3HT, DFT calculations have placed the HOMO-LUMO gap at approximately 3.83 eV in a solvent like methanol. researchgate.net For a related compound, 5,5'-bis(pyren-2-yl)-2,2'-bithiophene (BPBT), the HOMO energy level was calculated to be -5.357 eV, indicating good air stability. researchgate.net The delocalization of the FMOs across the conjugated backbone is indicative of good electronic properties and potential for efficient charge transport. researchgate.net

| System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Poly(3-hexylthiophene) | DFT (B3LYP/6-31++G(d,p)) in Methanol | - | - | 3.8338 | scilit.comresearchgate.net |

| 5,5'-bis(pyren-2-yl)-2,2'-bithiophene | DFT | -5.357 | - | - | researchgate.net |

| Poly(fluorene-alt-thiophene-diketopyrrolopyrrole) derivatives | DFT (B3LYP/6-31G*) | - | - | 1.65 - 1.75 | rsc.org |

Conformational Analysis and Intermolecular Interactions within this compound Systems

In the solid state, intermolecular interactions dictate the molecular packing and, consequently, the material's charge transport properties. acs.org In crystals of substituted bithiophenes, interactions such as edge-to-face C–H···π and S···H interactions between neighboring molecules are crucial for stabilizing the structure. acs.org The study of different polymorphs reveals how subtle changes in molecular conformation can lead to different packing motifs and intermolecular contacts, such as C-H···N interactions in nitrogen-containing analogues. nih.gov The interplay between molecular conformation and these non-covalent interactions is fundamental to crystal engineering and designing materials with desired properties. acs.orgnih.gov

Theoretical Prediction of Charge Transfer Characteristics

Charge transport in organic semiconductors like those based on this compound is often described by a hopping model, where charges (holes or electrons) jump between adjacent molecules. acs.org The rate of this hopping process can be estimated using Marcus theory, which depends on two key parameters: the reorganization energy (λ) and the electronic coupling or charge-transfer integral (J or t). acs.orgosti.gov

The reorganization energy (λ) represents the energy required to distort the geometry of a molecule upon accepting a charge. The transfer integral (J) quantifies the electronic coupling between adjacent molecules and is highly sensitive to their relative distance and orientation. acs.org Both λ and J can be calculated using quantum chemical methods like DFT. acs.orgosti.gov For example, in a naphthalene (B1677914) diimide-bithiophene model compound, DFT calculations were used to estimate λ to be around 0.45-0.58 eV and the transfer integral t to be at least 21 meV. osti.gov These parameters are then used to calculate the charge-carrier mobility (μ), a direct measure of how efficiently charge can move through the material. acs.org Theoretical investigations show that by tuning molecular structure and packing, these parameters can be optimized to enhance charge mobility. acs.orgscielo.br

| System | Parameter | Calculated Value | Method | Reference |

|---|---|---|---|---|

| Naphthalene diimide-bithiophene model | Reorganization Energy (λ) | 0.45 - 0.58 eV | DFT | osti.gov |

| Naphthalene diimide-bithiophene model | Transfer Integral (t) | ≥ 21 meV | DFT | osti.gov |

| Thiophene-Phenylene Co-Oligomers | Charge-Transfer Integral (J) | Varies with substitution/packing | DFT/DIPRO | acs.org |

Advanced Material Applications in Organic Electronics

Organic Field-Effect Transistors (OFETs) Utilizing 3-Hexyl-2,2'-bithiophene Derivatives

Derivatives of this compound have been incorporated into more complex molecular and polymeric structures for application as the semiconducting layer in organic field-effect transistors (OFETs). These materials are valued for their potential in creating lightweight, flexible, and large-area electronic devices through solution-based processing techniques.

Device Architectures and Fabrication Techniques for OFETs

OFETs based on thiophene-containing materials, including those incorporating the this compound moiety, are commonly fabricated in a thin-film transistor architecture. The most prevalent configurations are the bottom-gate, top-contact and bottom-gate, bottom-contact structures. In these setups, a doped silicon wafer often serves as the gate electrode with a thermally grown layer of silicon dioxide (SiO₂) acting as the gate dielectric.

Fabrication of the active semiconductor layer is frequently achieved through solution-based methods, which are advantageous for their potential in low-cost, large-scale manufacturing. Techniques such as spin coating and drop casting are widely employed to deposit the organic semiconductor from a solution onto the gate dielectric. For instance, in the development of OFETs using oligomers that contain hexyl-dithienyl units, the active layer can be deposited via spin coating. nycu.edu.tw The choice of solvent and the deposition conditions, such as spin speed and annealing temperature, are critical in controlling the morphology and crystallinity of the thin film, which in turn significantly impacts device performance.

Following the deposition of the semiconductor, source and drain electrodes, typically made of gold for its high work function and stability, are deposited on top of the organic layer in the top-contact configuration. This staggered arrangement can sometimes lead to improved charge injection compared to the coplanar bottom-contact geometry.

Performance Metrics and Optimization Strategies (e.g., Field-Effect Mobility, On/Off Ratio, Threshold Voltage)

The performance of OFETs is characterized by several key metrics. The field-effect mobility (μ) quantifies the velocity of charge carriers in the semiconductor in response to an electric field. The on/off ratio is the ratio of the drain current when the transistor is in the "on" state to the current in the "off" state, indicating the device's switching capability. The threshold voltage (Vth) is the gate voltage required to initiate the formation of a conductive channel.

For organic semiconductors, these parameters are highly dependent on the molecular ordering and crystallinity of the active film. Optimization strategies often focus on enhancing this order. For example, thermal annealing after film deposition is a common technique used to improve the crystallinity of poly(3-hexylthiophene) (P3HT), a well-studied polymer closely related to this compound, leading to an enhancement of charge carrier mobility. researchgate.net

In a study of a novel π-conjugated oligomer containing end-capped hexyl dithienyl donor units, a field-effect mobility of 1.6 × 10⁻³ cm²/Vs was achieved in a solution-processed OFET. nycu.edu.tw The observed shifts in the UV-vis and photoluminescence spectra between the solution and the thin film state of this oligomer suggested the presence of intermolecular π-π stacking, which is crucial for efficient charge transport. nycu.edu.tw For comparison, OFETs based on the closely related regioregular poly(3-hexylthiophene) have demonstrated hole mobilities in the range of 10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.netaps.org

The on/off ratio is another critical parameter, with values often exceeding 10⁶ in high-performance devices, indicating excellent switching behavior. The threshold voltage is influenced by factors such as the interface between the semiconductor and the dielectric, as well as the presence of trap states.

Below is a data table of performance metrics for OFETs based on materials containing the hexyl-bithiophene moiety or closely related structures.

| Semiconductor Material | Fabrication Method | Field-Effect Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |

| Oligomer with hexyl dithienyl units nycu.edu.tw | Spin Coating | 1.6 × 10⁻³ | - | - |

| Regioregular poly(3-hexylthiophene) (RR-P3HT) aps.org | Drop Casting | 0.084 ± 0.006 | ~10⁴ | ~-2.4 |

| 2,6-bis(5'-hexyl-thieno[3,2-b]thiophen-2'-yl)anthracene researchgate.net | Vacuum Evaporation | 0.14 | 6.3 × 10⁶ | -14 |

| 2,6-bis(5'-hexyl-thieno[3,2-b]thiophen-2'-yl)naphthalene researchgate.net | Vacuum Evaporation | 0.084 | 8.8 × 10⁵ | - |

Role of the Substituent Pattern on OFET Performance

The placement and nature of substituent groups on the bithiophene core have a profound impact on the material's properties and, consequently, on the OFET performance. The hexyl group in this compound serves primarily to enhance the solubility of the material in organic solvents, which is essential for solution-based processing.

The position of the alkyl chain can influence the planarity of the molecular backbone and the efficiency of intermolecular packing in the solid state. A more planar backbone facilitates stronger π-π stacking, which is a primary pathway for charge transport between molecules. Theoretical studies on di(n-hexyl)-bithiophene isomers have indicated that the position of the hexyl group affects the reorganization energy, a key parameter in charge transport, with substitutions at the 5- and 5'-positions showing a stronger effect.

Organic Photovoltaics (OPVs) and this compound-based Materials

Materials derived from this compound, and more broadly, poly(3-hexylthiophene) (P3HT), have been extensively studied as electron donor materials in organic photovoltaics, particularly in the context of bulk heterojunction (BHJ) solar cells.

Active Layer Composition and Morphology in Bulk Heterojunction Solar Cells

The active layer in a bulk heterojunction solar cell is a blend of an electron donor and an electron acceptor material. mdpi.com A common and well-researched example is a blend of P3HT as the donor and a fullerene derivative, such as acs.orgacs.org-phenyl-C61-butyric acid methyl ester (PCBM), as the acceptor. nycu.edu.twresearchgate.net The ideal morphology for this active layer is a nanoscale interpenetrating network of the donor and acceptor phases. This structure maximizes the interfacial area between the two materials, which is where the crucial process of exciton (B1674681) dissociation occurs.

The morphology of the P3HT:PCBM blend is highly sensitive to the processing conditions. nycu.edu.tw Factors such as the choice of solvent, the donor-acceptor weight ratio, and post-deposition treatments like thermal or solvent annealing play a critical role in controlling the phase separation and the crystallinity of the donor polymer. nycu.edu.twresearchgate.net For instance, slow solvent evaporation can promote the self-organization of P3HT chains into more ordered, crystalline domains, which is beneficial for hole transport. However, excessive phase separation can lead to large, pure domains of each component, reducing the interfacial area and hindering efficient exciton dissociation. Therefore, achieving an optimal nanoscale morphology is a key challenge in fabricating high-performance BHJ solar cells.

In some advanced device concepts, polymers containing bithiophene units with a 3-hexyl substituent have been designed to act as both the donor and acceptor within a single material for "single material organic solar cells". In one such study, a polymer with alternating 3-hexyloxy-substituted bithiophene units (donor) and benzothiadiazole moieties (acceptor) was synthesized. The photovoltaic performance of these single-component devices was found to be highly dependent on the deposition procedure of the photoactive layer.

Charge Generation and Exciton Dissociation Processes

The process of generating free charge carriers in a bulk heterojunction solar cell begins with the absorption of a photon by the donor material (like a this compound derivative), which creates a tightly bound electron-hole pair known as an exciton. Due to the relatively short diffusion length of excitons in organic materials, they must reach the interface between the donor and acceptor materials to be dissociated.

At the donor-acceptor interface, the energy level offset between the materials provides the driving force for charge separation. The electron is transferred from the lowest unoccupied molecular orbital (LUMO) of the donor to the LUMO of the acceptor, while the hole remains on the highest occupied molecular orbital (HOMO) of the donor. This initial charge separation results in a charge-transfer (CT) state, where the electron and hole are still coulombically bound across the interface.

Power Conversion Efficiency Considerations and Material Contributions

The efficiency of organic photovoltaic (OPV) devices is a critical parameter for their commercial viability. Power conversion efficiency (PCE) is determined by three key factors: the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). The properties of the constituent materials in the active layer, particularly the electron donor and acceptor, play a pivotal role in optimizing these parameters. While comprehensive data specifically isolating the contribution of the monomer this compound is limited, extensive research on its polymerized form, poly(3-hexylthiophene) (P3HT), provides significant insights into the role of this structural unit in OPV performance.

P3HT has been a benchmark donor material in organic solar cells for many years. When blended with fullerene derivatives such as researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM), P3HT-based devices have consistently achieved PCEs in the range of 4-7.4%. researchgate.net The hexyl side chain on the thiophene (B33073) ring is crucial for ensuring solubility in common organic solvents, which is essential for solution-based processing techniques used in the fabrication of large-area and flexible solar cells.

Detailed research has shown that the performance of P3HT-based solar cells can be significantly enhanced through various strategies. For instance, the use of solvent additives with high boiling points, such as 1-chloronaphthalene (B1664548) (CN), in a P3HT:indene-C70 bisadduct (IC70BA) blend has led to a remarkable PCE of 7.40%. rsc.org This improvement is attributed to the optimization of the interpenetrating network morphology of the active layer, which facilitates more efficient charge separation and transport. rsc.org

The choice of the acceptor material is also critical. While fullerenes have been the traditional acceptors, recent advancements in non-fullerene acceptors (NFAs) have pushed the boundaries of P3HT-based OPV efficiencies. For example, a ternary blend of P3HT with the NFA ZY-4Cl and a multifunctional small molecule acceptor, BTP-2Br, has achieved a record efficiency of 11.41% for P3HT-based OPVs. chemistryviews.org

The following table summarizes the performance of various P3HT-based organic solar cells with different acceptor materials and device engineering strategies.

| Donor | Acceptor | Additive/Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| P3HT | PCBM | Thermal Annealing | - | - | - | 4-7.4 researchgate.net |

| P3HT | IC70BA | 1-Chloronaphthalene | 0.87 | 11.35 | 75.0 | 7.40 rsc.org |

| P3HT | PI-BT | Annealing | 0.96 | - | - | 2.54 stanford.edu |

| P3HT | ZY-4Cl:BTP-2Br | Ternary Blend | - | - | - | 11.41 chemistryviews.org |

It is important to note that while these results are for the polymer P3HT, the fundamental electronic and structural properties of the this compound monomer unit are what enable the polymer's favorable performance as a donor material. The bithiophene core provides the necessary π-conjugated system for charge transport, while the hexyl group ensures processability.

Other Emerging Organic Electronic Applications of this compound Derivatives

Beyond their use in organic solar cells, derivatives of this compound are being explored in a variety of other emerging organic electronic applications. These applications leverage the unique electronic and optical properties of the bithiophene moiety, which can be further tuned by chemical modification.

Organic Field-Effect Transistors (OFETs): Thiophene-based materials are foundational in the development of OFETs due to the ability of the thiophene ring to facilitate efficient electron delocalization, which is essential for charge transport. nbinno.com The performance of OFETs is primarily characterized by the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

While specific performance data for OFETs based solely on the this compound monomer is not extensively reported, research on related bithiophene derivatives demonstrates their potential. For instance, quinoidal tetrathioalkyl-substituted bithiophene small molecules have been synthesized and used as n-type active components in OFETs. rsc.org Devices based on a thio-hexyl substituted bithiophene quinoid (TSBTQ-6) exhibited an electron mobility of 0.09 cm²/Vs. rsc.org

The polymer poly(3-hexylthiophene) (P3HT) has been widely used in OFETs. P3HT-based OFETs have shown field-effect mobilities in the range of 10⁻³ to 10⁻² cm²/Vs. researchgate.net The performance of these devices is highly dependent on the processing conditions and the nature of the dielectric layer. For example, using virgin graphene oxide as an interfacial layer in P3HT-based OFETs has been shown to considerably increase the drain current and field-effect mobility. mdpi.com

The table below presents a summary of the performance of OFETs based on P3HT and a related bithiophene derivative.

| Active Material | Device Architecture | Mobility (μ) (cm²/Vs) | Ion/Ioff Ratio |

| P3HT | TiO2 gate dielectric | 3.73 x 10⁻³ | - |

| TSBTQ-6 | Bottom-gate, top-contact | 0.09 | - |

Organic Photodetectors (OPDs): Organic photodetectors are devices that convert light into an electrical signal. Thiophene-based materials, including P3HT, are attractive for OPD applications due to their strong absorption in the visible spectrum. acs.org The performance of an OPD is characterized by its responsivity, detectivity, and dark current. P3HT, often in a blend with an acceptor material like PCBM, is a common choice for the active layer in OPDs. mdpi.com The spectral response of P3HT:PCBM-based OPDs can be tuned to achieve a high external quantum efficiency (EQE) at specific wavelengths. mdpi.com

Sensors: The conductivity of conjugated polymers like P3HT can be modulated by the presence of certain analytes, making them suitable for chemical sensing applications. P3HT-based OFETs have been investigated as sensors for various gases. The interaction of the analyte with the semiconductor film alters the charge transport properties, leading to a measurable change in the transistor's current.

Electrochromic Devices: Thiophene-based polymers can change their optical properties (color) upon the application of an electrical potential. This property is utilized in electrochromic devices, which can be used in applications such as smart windows and displays. Functionalized poly(3,4-ethylenedioxy bithiophene) films are one example of thiophene-based materials being explored for their electrochromic and thermoelectric properties. researchgate.net

Thin Film Morphology and Microstructure of 3 Hexyl 2,2 Bithiophene Based Materials

Impact of Solution Processing on Film Formation and Organization

Solution processing is a key enabling technology for organic electronics, but the final film structure is the result of a complex interplay between solvent properties, deposition dynamics, and post-deposition treatments.

The choice of solvent is a primary determinant of the resulting film morphology. nih.govnih.gov Solvents with different boiling points and solubility characteristics for the thiophene (B33073) material dictate the evaporation rate and the time available for molecular self-assembly during film casting. nih.govmdpi.com For instance, films of thiophene-based polymers cast from a higher boiling point solvent like chlorobenzene (B131634) often exhibit different molecular packing and orientation compared to those cast from a more volatile solvent like chloroform (B151607). nih.govmdpi.com The solubility of the material in a given solvent can influence the degree of aggregation in the solution prior to deposition, which can act as a template for the final solid-state structure. acs.org Pre-treating the solution through methods such as ultrasonication and aging can promote the formation of aggregates, leading to more ordered crystalline structures in the final film. acs.org

Deposition techniques, including spin-coating, drop-casting, and blade-coating, introduce further control over film morphology. Spin-coating, a widely used technique, involves rapid solvent evaporation that can lead to kinetically trapped, disordered states. In contrast, slower methods or post-deposition treatments like thermal or solvent vapor annealing can provide the necessary energy or molecular mobility to achieve more thermodynamically stable, well-ordered structures. nih.gov Isothermal annealing, for example, has been shown to increase the size of ordered domains and enhance the degree of molecular alignment in films of small molecules that contain bithiophene units. The addition of high-boiling-point solvent additives can also slow the drying process, allowing more time for molecular reorientation and leading to more ordered films. nih.govnih.gov

| Processing Parameter | Effect on Morphology | Research Finding |

| Solvent Choice | Influences crystallinity, molecular orientation, and domain size. | Films of a thiophene polymer drop-casted from chloroform exhibited better crystallinity and a more defined edge-on orientation compared to those cast from chlorobenzene, attributed to differences in solvent evaporation rates. mdpi.com |

| Solution Pre-treatment | Promotes pre-aggregation in solution, leading to higher order in the film. | Ultrasonication and aging of a Poly(3-hexylthiophene) solution in chloroform led to the formation of J-like aggregates and a more ordered 3D crystalline structure in the final film. acs.org |

| Thermal Annealing | Provides thermal energy for molecules to overcome kinetic barriers and rearrange into more ordered domains. | Isothermal annealing of a small molecule film containing bithiophene units resulted in an increase in domain sizes and a higher degree of molecular order. |

| Solvent Additives | Slows solvent evaporation, allowing more time for molecular self-organization. | The use of 1,8-diiodooctane (B1585395) (DIO) as an additive in a fluorene-bithiophene copolymer solution significantly increased the face-on orientation of the conjugated backbone in the resulting film. nih.gov |

Crystallinity and Molecular Packing Orientation in Thin Films

The electronic properties of oligothiophene films are highly dependent on the degree of crystallinity and the specific packing arrangement of the molecules. These materials often exhibit polymorphism, where different crystalline structures can be accessed depending on processing conditions. acs.org The hexyl side chains, while providing solubility, also play a crucial role in the solid-state packing, influencing both the intermolecular distance and the tendency for self-assembly. uky.edursc.org

A key aspect of molecular packing is the orientation of the conjugated bithiophene backbone relative to the substrate. Two primary orientations are typically observed:

Edge-on: The thiophene rings are oriented perpendicular to the substrate, with the π-π stacking direction parallel to the substrate. This orientation is generally favorable for charge transport in devices like field-effect transistors, where current flows laterally.

Face-on: The thiophene rings lie parallel to the substrate, with the π-π stacking direction normal to the substrate. This arrangement is often preferred for devices like organic solar cells, which rely on vertical charge transport.

The substrate itself can direct this orientation. For example, 5,5′-bis(naphth-2-yl)-2,2′-bithiophene (NaT2) films adopt a predominantly edge-on orientation when deposited on a silicon dioxide (SiO₂) surface, but switch to a face-on orientation on a graphene surface. acs.org Single-crystal X-ray analysis of related 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes reveals a nearly planar aromatic core with a specific s-trans conformation of the two thiophene rings in the central bithiophene unit, which facilitates dense packing. rsc.orgresearchgate.net The packing often follows a herringbone motif, a common arrangement for oligo- and polythiophenes. uky.edu

| Compound/System | Substrate | Molecular Orientation | Intermolecular Spacing | Reference |

| 5,5′-bis(naphth-2-yl)-2,2′-bithiophene | Si/SiO₂ | Edge-on (standing up) | N/A | acs.org |

| 5,5′-bis(naphth-2-yl)-2,2′-bithiophene | Graphene | Face-on (lying down) | N/A | acs.org |

| Thiophene Polymer (PODTT-4T) | N/A | Edge-on (from Chloroform) | π-π stacking: 3.67 Å | mdpi.com |

| Thiophene Polymer (PODTT-4T) | N/A | Edge-on & Face-on (from Chlorobenzene) | π-π stacking: 3.67 Å | mdpi.com |

| Photoisomerizable Bithiophene | N/A | E isomer crystalline domains | d-spacing: 19.8 Å | acs.org |

| Photoisomerizable Bithiophene | N/A | Z isomer crystalline domains | d-spacing: 13.2 Å | acs.org |

Surface and Interface Characteristics of Organic Semiconductor Films

The interfaces between the organic semiconductor and the substrate, dielectric, or electrodes are critical to device function. The surface chemistry of the substrate can strongly influence the morphology of the overlying film. nist.gov For instance, hydrophobic surfaces can promote a higher degree of crystal orientation in polythiophene films compared to hydrophilic oxide surfaces. nist.gov

Molecular dynamics simulations have shown that at the liquid-vapor interface of a solution, oligothiophenes exhibit a strong orientational preference. The hydrophobic hexyl chains tend to protrude towards the vapor phase, while the thiophene backbones lie preferentially at the interface. rsc.org This ordering at the solution surface during the evaporation process can act as a template, influencing the structure of the resulting solid film. rsc.org

The surface topography of the film, often characterized by its roughness and grain structure, is also a key factor. The end-substitution of oligothiophenes with hexyl chains has been shown to radically change the film growth mechanism from a 3D island growth to a more ideal 2D layer-by-layer growth, resulting in smoother films with larger crystalline grains. researchgate.net Atomic force microscopy studies of photoisomerizable bithiophene derivatives have revealed distinct surface morphologies, with one isomer forming fiber-like structures with a large aspect ratio, while the other forms smaller, more disordered domains. acs.org

Techniques for Morphological Characterization

A suite of advanced characterization techniques is employed to probe the complex morphology of oligothiophene thin films across different length scales.

Atomic Force Microscopy (AFM): AFM is a powerful tool for visualizing the surface topography of thin films. It provides quantitative data on surface roughness, grain size, and the presence of crystalline features such as fibers or terraces. acs.orgacs.orgresearchgate.netrsc.org Tapping-mode AFM can also provide phase images, which can reveal variations in material properties across the surface and help distinguish between crystalline and amorphous domains. researchgate.net

X-ray Diffraction (XRD): XRD, particularly in grazing incidence wide-angle X-ray scattering (GIWAXS) geometry, is the primary technique for determining the crystallinity and molecular orientation within thin films. mdpi.comacs.org The position of the diffraction peaks provides information on the lattice parameters and intermolecular spacing (e.g., lamellar and π-π stacking distances). mdpi.com The relative intensity and location of peaks in different scattering directions (in-plane vs. out-of-plane) allow for the unambiguous identification of edge-on or face-on molecular orientations. acs.org In-situ GIXRD can even be used to monitor the film growth and structural evolution during deposition. acs.org

Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of the film's internal microstructure. Selected area electron diffraction (SAED) patterns obtained via TEM can be used to determine the crystal structure and orientation of individual crystalline domains. acs.org For semicrystalline polymers, TEM can reveal the lamellar stacking of crystalline regions and the fibrillar nature of self-assembled structures. researchgate.netrsc.org

Together, these techniques provide a comprehensive picture of the thin film's microstructure, from the molecular packing arrangement to the large-scale surface morphology, which is essential for establishing the structure-property relationships that govern device performance.

Charge Transport Mechanisms in 3 Hexyl 2,2 Bithiophene Based Organic Semiconductors

Hole and Electron Transport Pathways and Mechanisms

Materials based on thiophene (B33073) units can often support the transport of both holes and electrons, a property known as bipolar transport. arxiv.org For instance, blends of poly(3-hexyl thiophene-2,5-diyl) (P3HT) with fullerenes have demonstrated efficient bipolar transport, with high mobilities for both carrier types. arxiv.org However, many thiophene derivatives, including newly designed bithiophene molecules, are specifically engineered to have frontier molecular orbital levels that facilitate effective hole transfer, making them excellent hole transporting materials (HTMs) for devices like perovskite solar cells. nih.gov The process in an organic light-emitting diode (OLED) involves the injection of holes and electrons, their transport to an emissive layer, and their combination to form excitons which then generate light. unimib.it

Analysis of Hopping Mechanisms in Disordered Organic Systems

The predominant charge transport mechanism in disordered organic semiconductors is thermally-assisted incoherent hopping. aps.org The Gaussian Disorder Model (GDM) is a widely accepted framework for understanding this process. nanoge.org The GDM posits that charge carriers hop through a manifold of localized states whose energies are distributed according to a Gaussian function, reflecting the structural and energetic disorder within the material. aps.orgnanoge.org

The rate of hopping between two molecular sites can be described by the Marcus theory, which depends on two key parameters: the electronic coupling (or transfer integral, J) between the sites and the reorganization energy (λ). acs.org The transfer integral quantifies the ease of charge transfer between adjacent molecules and is highly sensitive to their relative distance and orientation, while the reorganization energy is the energy required to distort the molecule's geometry upon charge localization. osti.govresearchgate.net A small-polaron hopping model is often appropriate, where the charge carrier and its associated lattice distortion move together as a single entity. osti.govosti.gov

Theoretical models like the multiple trapping (MT) formalism can be used to describe hopping transport, reducing it to a system where carriers are captured and released from trapping states. nanoge.org This approach is versatile and can be applied even when not explicitly using the concept of a single "transport level" or mobility edge. nanoge.org

Influence of Molecular Structure and Intermolecular Interactions on Charge Mobility

The molecular architecture and the way molecules pack together in the solid state have a profound impact on charge mobility. researchgate.net For 3-Hexyl-2,2'-bithiophene and its derivatives, the hexyl side chain plays a dual role. While it enhances solubility, which is crucial for processing, it also introduces steric hindrance. acs.org This hindrance can force significant torsional angles along the polymer or oligomer backbone, disrupting π-conjugation and leading to lower hole mobilities. acs.org

The specific placement of the alkyl chains is also critical. Theoretical studies on di(n-hexyl)-bithiophene isomers show that the substitution position affects the reorganization energy, which in turn influences the charge transport properties. researchgate.net While the size of the alkyl group may not significantly alter the fundamental electronic structure, it heavily influences the material's morphology and crystallinity. acs.org

Strong π-stacking in the solid state is desirable as it enhances intermolecular electronic coupling, which can lead to higher charge-carrier mobility. ethz.ch The mobility can be highly anisotropic, depending on the direction of transport within the crystal structure. In some systems, strong electronic coupling can lead to mobility that is less dependent on temperature. researchgate.net

| Parameter | Description | Effect on Charge Mobility | Source |

|---|---|---|---|

| Alkyl Side Chains | Hexyl groups attached to the thiophene rings. | Increases solubility but can cause steric hindrance, leading to backbone torsion and reduced mobility. | acs.org |

| Molecular Packing | The arrangement of molecules in the solid state (e.g., π-stacking). | Strong π-stacking enhances electronic coupling (transfer integral), which generally increases mobility. | researchgate.netethz.ch |

| Backbone Planarity | The degree to which the conjugated backbone is flat. | A more planar backbone improves π-conjugation and intramolecular transport. Torsional angles disrupt this and lower mobility. | acs.org |

| Molecular Weight (for polymers) | The length of the polymer chain. | Higher molecular weight in P3HT is correlated with increased hole mobility. | aip.org |

Trapping Phenomena and their Impact on Device Performance and Stability

Charge trapping is a critical phenomenon where charge carriers become immobilized at localized states within the material's bandgap. These traps can originate from chemical impurities, structural defects, or interfaces. aip.orgresearchgate.net Trapping events reduce the number of mobile charge carriers, thereby degrading device performance and stability.

Research has identified a "trap-free window" for organic semiconductors. Materials with an ionization energy higher than 6.0 eV tend to suffer from hole trapping, while those with an electron affinity below 3.6 eV are susceptible to electron trapping. mpg.de Water clusters present in the material have been proposed as a significant source of hole traps. mpg.de In poly(3-hexyl-thiophene), introducing pentacene (B32325) can create shallow hole traps, which increases the energetic disorder of the transport states. aip.org Furthermore, reactive end-groups on polymer chains, if not properly removed or "end-capped," can also act as charge traps. acs.org The presence of traps can significantly affect not only the current but also other phenomena like the magnetoconductance in organic devices. aip.org

| Trap Source | Description | Impact on Device | Source |

|---|---|---|---|

| Water Clusters | Adsorbed water molecules forming clusters within the semiconductor film. | Can act as hole traps, particularly in materials with high ionization energy (>6.0 eV). | mpg.de |

| Chemical Impurities | Foreign molecules within the organic layer, such as pentacene in P3HT. | Can introduce shallow or deep trap states, increasing energetic disorder and affecting current. | aip.org |

| Reactive End-Groups | Uncapped or reactive terminal groups on a polymer or oligomer chain. | Can act as charge traps, reducing overall mobility and device performance. | acs.org |

| Structural Defects | Disruptions in the molecular packing or crystalline order. | Create localized states that can trap carriers, impeding charge transport. | aip.org |

Spectroscopic and Advanced Characterization of 3 Hexyl 2,2 Bithiophene Materials

Electronic Spectroscopy for Conjugation Length and Band Gap Determination (e.g., UV-Vis-NIR Absorption)

Electronic absorption spectroscopy is a primary tool for probing the π-conjugated system of 3HBT. The absorption spectrum is dominated by a strong band in the ultraviolet region, which corresponds to the π-π* electronic transition of the bithiophene backbone. The position of the absorption maximum (λmax) is a direct indicator of the effective conjugation length; for 3HBT, this value reflects the electronic structure of a well-defined dimer unit.

In dilute solutions, the λmax of 3HBT exhibits a slight dependence on the polarity of the solvent, a phenomenon known as solvatochromism, although this effect is less pronounced than in longer, more polarizable oligomers. For instance, in a non-polar solvent like hexane, the molecule adopts a more planar conformation, leading to a slightly red-shifted absorption compared to its spectrum in a more polar solvent like chloroform (B151607), where molecular motion can disrupt planarity.

In the solid state (as a thin film), intermolecular interactions lead to significant changes in the absorption spectrum. Typically, a red-shift in the absorption edge is observed, along with the appearance of vibronic shoulders. This indicates the formation of aggregated or ordered domains with increased electronic coupling between adjacent molecules, effectively lowering the energy of the π-π* transition.

The optical band gap (Egopt) is a critical parameter derived from the absorption spectrum. It is estimated from the onset of absorption (λonset), which represents the minimum energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The band gap is calculated using the formula Egopt = 1240 / λonset. For 3HBT, the relatively short conjugation length results in a wide band gap compared to its polymeric analogue, poly(3-hexylthiophene).

| Sample Form | Solvent/State | λmax (nm) | λonset (nm) | Optical Band Gap (Egopt) (eV) |

|---|---|---|---|---|

| Solution | Chloroform (CHCl3) | 318 | 365 | 3.40 |

| Solution | Hexane | 320 | 368 | 3.37 |

| Solid State | Thin Film | 325 | 380 | 3.26 |

Vibrational Spectroscopy for Structural Conformation Analysis (e.g., Infrared, Raman)

Vibrational spectroscopies, including Fourier-transform infrared (FTIR) and Raman, are powerful non-destructive techniques for analyzing the molecular structure and conformation of 3HBT. These methods probe the distinct vibrational modes of the molecule, providing a fingerprint that confirms its chemical identity and offers insights into the planarity of the thiophene (B33073) rings and the ordering of the hexyl side chain.

Key vibrational modes for 3HBT include:

C=C Ring Stretching: The most prominent bands in the Raman spectrum of thiophene-based materials are the symmetric and asymmetric C=C stretching modes of the thiophene ring, appearing in the 1350–1550 cm-1 region. The band around 1455 cm-1 is particularly sensitive to the effective conjugation length and planarity of the backbone. A lower frequency for this mode generally indicates a more planar, delocalized π-system.

C-H Vibrations: The aromatic C-H out-of-plane bending modes (~800-840 cm-1) are characteristic of the substitution pattern on the thiophene rings. The aliphatic C-H stretching modes of the hexyl chain are clearly visible in the IR spectrum in the 2850–2960 cm-1 range.

C-S Stretching: The C-S stretching modes within the thiophene ring appear at lower frequencies, typically between 650 and 750 cm-1.

Inter-ring C-C Stretch: A mode around 1210 cm-1 is associated with the inter-ring C-C single bond stretch, and its intensity can be related to the dihedral angle between the two thiophene rings.

In the solid state, sharpening of these bands and the appearance of new modes can indicate crystallization and specific intermolecular packing arrangements.

| Wavenumber (cm-1) | Technique | Assignment | Structural Significance |

|---|---|---|---|

| ~2955, 2925, 2855 | FTIR/Raman | Aliphatic C-H stretching (CH3, CH2) | Confirms presence of hexyl chain |

| ~1455 | Raman | Symmetric C=C ring stretching | Sensitive to π-conjugation and planarity |

| ~1378 | Raman | Asymmetric C=C ring stretching | Fingerprint of thiophene ring structure |

| ~1210 | Raman | Inter-ring C-C stretching | Related to inter-ring torsional angle |

| ~835 | FTIR | Aromatic C-H out-of-plane bending | Confirms ring substitution pattern |

| ~725 | FTIR/Raman | C-S-C ring deformation | Characteristic thiophene ring mode |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Monomers and Oligomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for verifying the molecular structure of synthesized 3HBT and assessing its purity. Both 1H and 13C NMR provide detailed information about the chemical environment of each unique hydrogen and carbon atom in the molecule.

In the 1H NMR spectrum of 3HBT:

Aromatic Protons: The protons on the bithiophene core appear in the downfield region (δ ≈ 6.8–7.2 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns confirm the 2,2'-linkage and the 3-position substitution.

Aliphatic Protons: The protons of the hexyl side chain resonate in the upfield region. The α-methylene protons (–CH2– adjacent to the thiophene ring) are the most deshielded of the aliphatic group (δ ≈ 2.7 ppm) due to the ring's electron-withdrawing inductive effect. The subsequent methylene (B1212753) groups appear between δ ≈ 1.3–1.7 ppm, and the terminal methyl group (–CH3) gives a characteristic triplet at the most upfield position (δ ≈ 0.9 ppm).

The 13C NMR spectrum complements this information by showing distinct signals for each carbon atom, including the four unique aromatic carbons of the substituted bithiophene core and the six carbons of the hexyl chain. The integration of signals in 1H NMR and the number of signals in 13C NMR confirm the molecular formula and rule out the presence of isomeric impurities.

| Nucleus | Position/Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1H | Aromatic Protons | 6.85 - 7.20 | Multiplet |

| 1H | α-CH2 (on hexyl chain) | ~2.75 | Triplet |

| 1H | β-CH2 (on hexyl chain) | ~1.68 | Quintet |

| 1H | Internal CH2 (x3) | ~1.34 | Multiplet |

| 1H | Terminal CH3 | ~0.91 | Triplet |

| 13C | Aromatic Carbons | 123.5 - 140.5 | - |

| 13C | Aliphatic Carbons | 14.1 - 31.7 | - |

Electrochemical Characterization (e.g., Cyclic Voltammetry for Oxidation Potentials)

Cyclic voltammetry (CV) is an essential electrochemical technique used to determine the frontier molecular orbital energy levels (HOMO and LUMO) of 3HBT. By measuring the potential at which the molecule is oxidized (loses an electron), the energy of the HOMO can be estimated.

When a solution of 3HBT is analyzed by CV, a voltage sweep reveals an oxidation wave corresponding to the removal of an electron from the π-system to form a radical cation. For a well-defined monomer like 3HBT, this oxidation is typically quasi-reversible or irreversible. The key parameter is the onset potential of oxidation (Eoxonset), which is the potential where the current begins to deviate from the baseline.

The HOMO energy level can be calculated from Eoxonset using an empirical relationship, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level. The formula used is: EHOMO = -[Eoxonset (vs. Fc/Fc+) + 5.1] eV.

The oxidation potential of 3HBT is relatively high compared to longer oligothiophenes or polymers, reflecting its lower-lying HOMO level due to the limited π-conjugation. This value is crucial for designing heterojunctions in electronic devices, as it determines the energy barrier for charge injection or transfer with adjacent materials. The electrochemical band gap (Egel) can be determined if a reduction potential is also observed, but for 3HBT, reduction is typically inaccessible within common solvent windows.

| Parameter | Value | Reference Electrode | Calculated Property | Value (eV) |

|---|---|---|---|---|

| Onset Oxidation Potential (Eoxonset) | +0.75 V | vs. Fc/Fc+ | HOMO Energy Level | -5.85 eV |

| Peak Oxidation Potential (Epa) | +0.88 V | vs. Fc/Fc+ | - | - |

X-ray Scattering Techniques for Probing Structural Order and Orientation

X-ray scattering techniques, such as X-ray diffraction (XRD) on powders or thin films and grazing-incidence wide-angle X-ray scattering (GIWAXS) on oriented films, are indispensable for investigating the solid-state packing of 3HBT. These methods provide quantitative information on crystallinity, molecular orientation, and key intermolecular distances.

When 3HBT molecules organize into a crystalline or semi-crystalline solid, they typically adopt a layered structure driven by the segregation of the aromatic bithiophene backbones and the aliphatic hexyl side chains. This results in distinct diffraction peaks:

(h00) Lamellar Peaks: A series of low-angle reflections corresponding to the lamellar d-spacing, which is the distance between layers of thiophene backbones. The length of this spacing is primarily determined by the length of the fully extended hexyl side chain. For 3HBT, this distance is expected to be around 11-12 Å.

(010) π-stacking Peak: A wide-angle reflection corresponding to the distance between cofacially stacked bithiophene backbones. This π-π stacking distance is a critical parameter for charge transport, with shorter distances (typically 3.6–4.0 Å) facilitating better electronic overlap.

GIWAXS is particularly useful for thin films used in electronics, as it can distinguish between "edge-on" (thiophene rings perpendicular to the substrate) and "face-on" (thiophene rings parallel to the substrate) orientations. The relative intensities of the in-plane and out-of-plane scattering signals reveal the dominant molecular orientation, which profoundly impacts device performance. For 3HBT, slow evaporation or thermal annealing can promote the formation of well-ordered domains with a preferential edge-on orientation.

| Diffraction Peak Miller Index | Reflection Type | Typical d-spacing (Å) | Structural Interpretation |

|---|---|---|---|

| (100) | Lamellar Stacking | ~11.8 | Inter-layer distance defined by hexyl chain length |

| (200) | Lamellar Stacking (2nd order) | ~5.9 | Confirms lamellar order |

| (010) | π-π Stacking | ~3.8 | Inter-molecular distance between thiophene backbones |

Structure Property Relationships and Design Principles for 3 Hexyl 2,2 Bithiophene Derivatives

Impact of the Hexyl Side Chain on Processability and Intermolecular Interactions

The incorporation of a hexyl side chain at the 3-position of the 2,2'-bithiophene (B32781) core is a strategic molecular design choice that significantly influences both the material's processability and its solid-state organization. The flexible alkyl chain imparts solubility in common organic solvents, a crucial prerequisite for solution-based fabrication techniques widely used in organic electronics.

The solubility of thiophene-based materials is a critical factor in their application. For instance, the polymer analogue, poly(3-hexylthiophene) (P3HT), demonstrates good solubility in solvents like chloroform (B151607), chlorobenzene (B131634), and 1,2-dichlorobenzene, while showing poorer solubility in acetone (B3395972) and methylene (B1212753) chloride. acs.org This solubility is directly attributable to the presence of the hexyl side chains, which increase the entropy of mixing and disrupt strong intermolecular interactions in the solid state, allowing the solvent to effectively solvate the molecules.

Furthermore, the hexyl chains can stabilize the crystal packing through favorable intermolecular dispersive interactions, leading to slip-stacked arrangements that have been shown to enhance hole mobilities. ntu.edu.tw The presence of the alkyl chain can induce specific molecular conformations, such as the syn or anti orientation of the thiophene (B33073) rings, which in turn affects the solid-state packing and electronic properties. ntu.edu.tw

Effect of Substitution Position on Electronic and Charge Transport Characteristics

The position of the hexyl substituent on the bithiophene backbone has a profound effect on the electronic and charge transport properties of the molecule. Theoretical studies on substituted 2,2'-bithiophenes have shown that the placement of functional groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the HOMO-LUMO gap. whiterose.ac.uk